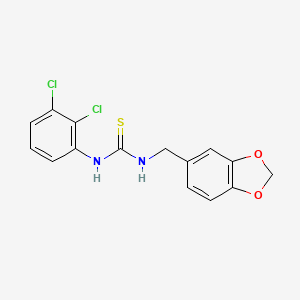

![molecular formula C22H14F3N3O4S B3528517 5-(3-nitrophenyl)-N-{5-[4-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-2-furamide](/img/structure/B3528517.png)

5-(3-nitrophenyl)-N-{5-[4-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-2-furamide

Übersicht

Beschreibung

Thiazole derivative 2 is a heterocyclic compound containing a five-membered ring with both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The unique structure of thiazole allows it to participate in various chemical reactions, making it a valuable scaffold in drug design and development .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Thiazol-Derivat 2 kann durch verschiedene Verfahren synthetisiert werden. Ein üblicher Ansatz beinhaltet die Cyclisierung von α-Oxoditthioestern mit Tosylmethylisocyanid in Gegenwart von Kaliumhydroxid, wobei 4-Methylthio-5-Acylthiazole entstehen . Ein weiteres Verfahren umfasst die Reaktion von Ethylester der Isocyansäure mit α-Oxoditthioestern in Gegenwart von 1,8-Diazabicyclo[5.4.0]undec-7-en und Ethanol, wodurch 4-Ethoxycarbonyl-5-Acylthiazole gebildet werden .

Industrielle Produktionsverfahren: Die industrielle Produktion von Thiazol-Derivaten setzt häufig umweltfreundliche Verfahren wie Mikrowellenbestrahlung ein, um den Lösungsmittel- und Katalysatorverbrauch zu reduzieren . Dieser Ansatz erhöht nicht nur die Effizienz der Synthese, sondern minimiert auch die Umweltbelastung.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Thiazol-Derivat 2 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Thiazol-Derivate können oxidiert werden, um Sulfoxide und Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können Thiazol-Derivate in Thiazolidine umwandeln.

Substitution: Elektrophile Substitution an der C-5-Position und nucleophile Substitution an der C-2-Position sind üblich.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid oder m-Chlorperbenzoesäure.

Reduktion: Natriumborhydrid oder Lithiumaluminiumhydrid.

Wichtigste Produkte:

Oxidation: Sulfoxide und Sulfone.

Reduktion: Thiazolidine.

Substitution: Verschiedene substituierte Thiazole abhängig vom verwendeten Nucleophil oder Elektrophil.

Wissenschaftliche Forschungsanwendungen

Thiazol-Derivat 2 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein bei der Synthese komplexer Moleküle verwendet.

Biologie: Dient als Sonde zur Untersuchung von Enzymaktivitäten und Protein-Interaktionen.

Medizin: Zeigt antimikrobielle, antifungale, antivirale und krebshemmende Eigenschaften.

Industrie: Wird bei der Herstellung von Farbstoffen, Pigmenten und photographischen Sensibilisatoren eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von Thiazol-Derivat 2 beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen. So kann es beispielsweise an DNA binden und mit Topoisomerase II interagieren, was zu DNA-Doppelstrangbrüchen, Zellzyklusarrest in der G2-Phase und letztendlich zum Zelltod führt . Darüber hinaus können Thiazol-Derivate Enzyme hemmen und Rezeptoren blockieren, wodurch biochemische Pfade und physiologische Reaktionen moduliert werden .

Ähnliche Verbindungen:

Thiazol: Die Stammverbindung mit einer ähnlichen Struktur, aber unterschiedlicher Reaktivität.

Benzothiazol: Enthält einen kondensierten Benzolring, der unterschiedliche biologische Aktivitäten bietet.

Thiazolidin: Eine reduzierte Form von Thiazol mit unterschiedlichen chemischen Eigenschaften.

Einzigartigkeit von Thiazol-Derivat 2: Thiazol-Derivat 2 zeichnet sich durch sein spezifisches Substitutionsschema aus, das ihm einzigartige biologische Aktivitäten und chemische Reaktivität verleiht. Seine Fähigkeit, verschiedene chemische Reaktionen einzugehen, und seine breite Palette von Anwendungen in verschiedenen Bereichen machen es zu einer wertvollen Verbindung sowohl in der Forschung als auch in der Industrie .

Wirkmechanismus

The mechanism of action of thiazole derivative 2 involves its interaction with various molecular targets. For instance, it can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest at the G2 phase, and ultimately cell death . Additionally, thiazole derivatives can inhibit enzymes and block receptors, modulating biochemical pathways and physiological responses .

Vergleich Mit ähnlichen Verbindungen

Thiazole: The parent compound with a similar structure but different reactivity.

Benzothiazole: Contains a fused benzene ring, offering different biological activities.

Thiazolidine: A reduced form of thiazole with distinct chemical properties.

Uniqueness of Thiazole Derivative 2: Thiazole derivative 2 stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its ability to undergo diverse chemical reactions and its broad spectrum of applications in various fields make it a valuable compound in both research and industry .

Eigenschaften

IUPAC Name |

5-(3-nitrophenyl)-N-[5-[[4-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14F3N3O4S/c23-22(24,25)15-6-4-13(5-7-15)10-17-12-26-21(33-17)27-20(29)19-9-8-18(32-19)14-2-1-3-16(11-14)28(30)31/h1-9,11-12H,10H2,(H,26,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIUVRWFYNOIRLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C(=O)NC3=NC=C(S3)CC4=CC=C(C=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14F3N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of thiazole derivatives in medicinal chemistry?

A1: Thiazole derivatives are widely recognized in medicinal chemistry for their diverse biological activities. Research has shown their potential as anti-inflammatories [], antioxidants [], herbicides [], antibiotics [], and even in thermoplastic polymers []. Their versatility makes them attractive building blocks for drug discovery.

Q2: Have any studies investigated the anti-cancer potential of thiazole derivatives?

A2: Yes, a study explored the anticancer activity of several newly synthesized benzothiazole and thiazole derivatives []. These compounds were screened against a panel of 60 human cancer cell lines by the National Cancer Institute (NCI). Interestingly, twelve of these compounds showed promising anticancer activity and were selected for further evaluation.

Q3: How do pyrazolyl-thiazole derivatives impact pain perception?

A3: Research on a specific pyrazolyl-thiazole derivative, B50, revealed its antinociceptive effects in mice models [, ]. The study observed that B50 provided dose-dependent pain relief in the acetic acid writhing assay, suggesting potential as an analgesic. Further investigation revealed that this pain-relieving effect might involve opioid mechanisms, as it was blocked by naloxone.

Q4: Can the structure of thiazole derivatives influence their pain-relieving properties?

A4: Absolutely. Studies on B50 showed that modifying specific structural elements led to a loss of its antinociceptive activity []. Removing the methyl group from the thiazole ring, or substituting the bromo substituent with a methyl group at a specific position, completely abolished its pain-relieving effects. This highlights the importance of structure-activity relationships in drug design.

Q5: Are there any thiazole derivatives that show potential as antimicrobial agents?

A5: Yes, several studies highlight the antimicrobial potential of thiazole derivatives. One research effort focused on synthesizing a coumarin-thiazole derivative and incorporating it into a polyurethane coating []. The resulting coating demonstrated antimicrobial activity, showcasing a potential application in various settings.

Q6: Beyond antimicrobial effects, have other biological activities been linked to thiazole derivatives?

A6: Yes, research indicates that some thiazole derivatives possess immunomodulatory properties []. For example, the compound tiprotimod has been shown to enhance macrophage activity, boost the delayed-type hypersensitivity response, and stimulate both humoral and cell-mediated immune responses in experimental models.

Q7: Can theoretical methods be used to predict the properties of thiazole derivatives?

A7: Yes, computational chemistry plays a significant role in understanding and predicting the properties of thiazole derivatives. For instance, researchers used Density Functional Theory (DFT) calculations and Monte Carlo simulations to investigate the corrosion inhibition properties of four natural thiazole derivatives on iron []. These calculations provided valuable insights into the molecular interactions involved in corrosion inhibition.

Q8: What about the second-order nonlinear optical (NLO) properties of thiazole derivatives?

A8: Theoretical studies have also explored the NLO properties of thiazole derivatives []. Researchers used the ZINDO program to calculate the second-order polarizability of these compounds, revealing their potential for applications in optoelectronics and photonics. The study found that replacing a benzene ring with a thiazole ring in certain positions could significantly enhance NLO properties.

Q9: How do thiazole derivatives interact with important proteins like human serum albumin (HSA)?

A9: A study investigated the binding interactions of 2-aminobenzothiazole (2-ABT), a thiazole derivative, with HSA using spectroscopic techniques and molecular modeling []. The results indicated that 2-ABT binds to a specific site on HSA known as site II. This interaction could have implications for the transportation and distribution of 2-ABT within the body.

Q10: Have any studies explored the synthesis of new thiazole derivatives?

A10: Yes, researchers have developed new synthetic approaches for thiazole derivatives. One study focused on a novel method for synthesizing 4-tosyl-5-chlorothiazole-2-thiol derivatives [], which could serve as valuable building blocks for various applications. Another research effort explored the synthesis of new thiazoles, thiazolo[3,2-a]pyridines, dihydrothiophenes, and hydrazones incorporating a thieno[2,3-b]thiophene moiety []. These novel compounds expand the chemical space of thiazole derivatives and could lead to the discovery of new bioactive molecules.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

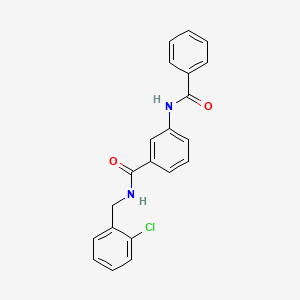

![N-(4-acetylphenyl)-2-[(2,6-dichlorophenyl)acetyl]hydrazinecarbothioamide](/img/structure/B3528441.png)

![methyl 4-({2-[benzyl(methylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B3528445.png)

![3-{4-[(cyclohexylamino)sulfonyl]phenyl}-N-(2-methyl-5-nitrophenyl)propanamide](/img/structure/B3528455.png)

![N-(2-ethylphenyl)-2-[(2-nitrophenyl)thio]benzamide](/img/structure/B3528469.png)

![N-[1-(4-bromobenzyl)-1H-pyrazol-4-yl]-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea](/img/structure/B3528474.png)

![4-methyl-N-{4-[({[3-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenyl}benzenesulfonamide](/img/structure/B3528478.png)

![5-nitro-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}pyridine](/img/structure/B3528498.png)

![N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]isonicotinamide](/img/structure/B3528508.png)

![2-(4-chlorophenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylpropanamide](/img/structure/B3528522.png)

![4-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-3-nitrobenzaldehyde](/img/structure/B3528530.png)

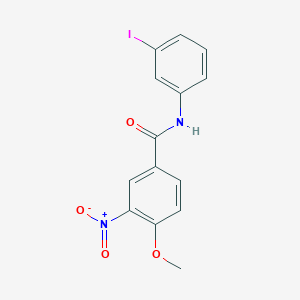

![4-({[(4-iodophenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B3528545.png)